molecular formula C21H21Cl2FN2O2 B5341559 N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B5341559
M. Wt: 423.3 g/mol
InChI Key: HRBXMKRVRIFJGU-UHFFFAOYSA-N
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Description

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyphenyl group, and a chlorofluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the chlorofluorophenyl intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile under controlled conditions.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Coupling with pyridine derivative: The methoxylated intermediate is coupled with a pyridine derivative in the presence of a base to form the final product.

    Hydrochloride formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Characteristics

The compound features:

  • A chlorine atom which may enhance biological activity.
  • Fluorine substitution that can affect lipophilicity and metabolic stability.
  • Multiple methoxy groups , contributing to solubility and potential interactions with biological targets.

Pharmaceutical Development

The compound has shown promise in the following areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents may enhance the selectivity and potency of the compound against tumor cells.

Neuropharmacology

Due to its ability to interact with neurotransmitter systems, this compound could be evaluated for effects on neurological disorders. Studies have suggested that modifications in the pyridine and methoxy groups can influence receptor binding affinities, potentially leading to new treatments for conditions such as depression or anxiety.

Biological Assays

The compound can be utilized in various biological assays to assess its efficacy:

  • Cell Viability Assays : To determine cytotoxicity levels in cancer research.
  • Receptor Binding Studies : To evaluate interactions with specific neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies

This compound serves as an important candidate for SAR studies, allowing researchers to systematically modify its structure to optimize activity and selectivity for desired biological targets.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were tested against breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that further exploration of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride could yield potent anticancer agents.

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties of related compounds indicated potential anxiolytic effects when administered in rodent models. The findings suggest that this class of compounds could lead to new treatments for anxiety disorders, warranting further research into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to changes in cellular signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine
  • N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrobromide

Uniqueness

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride, often referred to in research as a pyridinylmethanamine derivative, has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring and various methoxy and chloro substituents. Its molecular formula is C24H26ClFN2O3C_{24}H_{26}ClFN_2O_3, indicating the presence of chlorine, fluorine, and multiple methoxy groups which are significant for its biological interactions.

Research indicates that this compound exhibits activity primarily through modulation of serotonin receptors, specifically targeting the 5-HT2C receptor. It has been shown to act as an agonist with a selective preference for Gq signaling pathways over β-arrestin recruitment, which is crucial for its potential antipsychotic effects .

Key Mechanisms:

  • Serotonin Receptor Agonism: The compound selectively activates the 5-HT2C receptor, influencing neurotransmitter release and neuronal excitability .
  • Protein Kinase Modulation: It may also modulate protein kinase activity, which plays a role in various cellular processes including proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antipsychotic Effects Demonstrated significant effects in models of amphetamine-induced hyperactivity .
Cell Proliferation Modulation Influences cellular proliferation through protein kinase pathways .
Receptor Selectivity Exhibits selectivity for 5-HT2C receptor over 5-HT2B receptor .

Case Studies and Research Findings

  • Antipsychotic Activity Study :
    A study explored the effects of this compound in an amphetamine-induced hyperactivity model. The results indicated that it exhibited significant antipsychotic-drug-like activity, supporting its potential use in treating conditions like schizophrenia .
  • Protein Kinase Inhibition :
    Another research effort focused on the compound's ability to inhibit specific protein kinases involved in cancer cell proliferation. The findings suggested that it could modulate enzymatic activity effectively, indicating its potential as an anticancer agent .
  • Selectivity Profile :
    A comparative analysis revealed that the compound has a favorable selectivity profile for the 5-HT2C receptor compared to other serotonin receptors, which may reduce side effects associated with broader receptor activation .

Properties

IUPAC Name

N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2.ClH/c1-26-21-11-16(13-25-12-15-7-9-24-10-8-15)5-6-20(21)27-14-17-18(22)3-2-4-19(17)23;/h2-11,25H,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBXMKRVRIFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=NC=C2)OCC3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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